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Compound of Interest

Compound Name: Kopsinine

cat. No.: B1673752

An In-depth Technical Guide to the Chemical Properties and Reactivity of Kopsinine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of
kopsinine, an indole alkaloid. The information is compiled from various scientific sources to
support research and development activities.

Chemical and Physical Properties

Kopsinine is a complex indole alkaloid with a hexacyclic ring system.[1] Its chemical and
physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C21H26N202 [1]

Molecular Weight 338.4 g/mol [1]
methyl
(1R,9R,16R,18R,21S)-2,12-

IUPAC Name diazahexacyclo[14.2.2.1°,12,01,  [1]
9.03,8.01%,21henicosa-3,5,7-
triene-18-carboxylate

CAS Number 559-51-3 [2]
Not explicitly stated in the

Appearance provided results; likely a
crystalline solid.

) ) Not explicitly found in the

Melting Point
search results.

Not applicable; likely

Boiling Point decomposes at high
temperatures.

Not explicitly found in the
search results; likely soluble in

Solubility organic solvents like

chloroform, dichloromethane,

and ethyl acetate.

UV Absorption (Amax)

212, 245, 295 nm

[3]

Infrared (IR) Spectrum

Key absorptions indicating NH
(~3348 cm™1) and ester (C=0,

~1729 cm~?) functional groups.

[3]

1H and 3C NMR

The spectroscopic data of
synthetically produced
kopsinine have been reported
to be identical to the natural

product.[4]
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The molecular formula
C22H28N20s3, closely related to

Mass Spectrum kopsinine, shows a molecular
ion at m/z 368 in EI-mass

spectrometry.[3]

Chemical Reactivity

The reactivity of kopsinine is dictated by its constituent functional groups: an indole nucleus, a
tertiary amine, and a methyl ester.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack, with the C3
position being the most reactive.[5][6] However, in kopsinine, the indole nitrogen is part of a
complex, strained ring system, which may influence its typical reactivity. The indole moiety can
also undergo oxidation reactions.[6]

Reactivity of the Ester Group

The methyl ester functional group in kopsinine is susceptible to hydrolysis under both acidic
and basic conditions, which would yield the corresponding carboxylic acid and methanol.[7][8]
[9] The rate of hydrolysis is influenced by pH and temperature.[10]

Reactivity of the Amine Groups

Kopsinine contains two tertiary amine nitrogens. These are basic centers and can be
protonated by acids to form salts. The lone pair of electrons on these nitrogens can also act as
nucleophiles in various reactions.

Skeletal Transformations and Stability

Kopsinine is a structurally complex molecule. Its stability can be affected by factors such as
pH, temperature, and light. The ester linkage is a potential site for degradation through
hydrolysis.[7][9] Indole alkaloids, in general, can be sensitive to oxidation.[6] The complex
polycyclic structure of kopsinine, however, imparts significant rigidity to the molecule.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubs.acs.org/doi/10.1021/np0702234
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4162825/
https://en.wikipedia.org/wiki/Indole
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://en.wikipedia.org/wiki/Indole
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://carbodiimide.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/
https://www.researchgate.net/publication/320700664_Stability_of_drugs_and_medicines_Hydrolysis
https://pharmaceutical-journal.com/article/ld/understanding-the-chemical-basis-of-drug-stability-and-degradation
https://www.ars.usda.gov/ARSUserFiles/35278/effects_ph_chemical_stability.pdf
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://carbodiimide.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/
https://pharmaceutical-journal.com/article/ld/understanding-the-chemical-basis-of-drug-stability-and-degradation
https://en.wikipedia.org/wiki/Indole
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The total synthesis of kopsinine has been a subject of significant research, providing insights
into its chemical reactivity and the construction of its complex architecture. Below are
summaries of key experimental reactions employed in its synthesis.

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

A key strategy in the synthesis of the kopsinine core involves a powerful intramolecular
[4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4]

o Methodology: A solution of the tethered 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-
DCB) is heated to high temperatures (e.g., 180 °C).[4] This initiates an intramolecular Diels-
Alder reaction, followed by the loss of N2 and a subsequent intramolecular 1,3-dipolar
cycloaddition to rapidly assemble the pentacyclic core of the molecule.[4]

Chugaev Elimination
A Chugaev elimination was utilized to introduce a key double bond in a synthetic intermediate.

[4]

» Methodology: A xanthate intermediate, formed from the corresponding alcohol, is heated in a
high-boiling solvent such as o-dichlorobenzene (150 °C) or benzene in a sealed tube (130
°C) to effect the syn-elimination, yielding the desired alkene.[4]

Smiz2-Mediated Transannular Radical Cyclization
The construction of the characteristic bicyclo[2.2.2]octane core of kopsinine was achieved via

a samarium(ll) iodide-mediated transannular radical cyclization.[4][11]

o Methodology: An intermediate containing a methyldithiocarbonate and an a,3-unsaturated
ester is treated with samarium(ll) iodide (Smlz) in a mixture of THF and HMPA at room
temperature.[4] This promotes a radical-mediated cyclization to form the crucial C2-C21
bond, followed by reduction and diastereoselective protonation.[4]

Visualizations
Diagram of a Key Synthetic Transformation
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The following diagram illustrates the key Smlz-mediated transannular radical cyclization step in
the total synthesis of kopsinine.

Starting Material

Reagents Key Process Product
Precursor with - . . -
Methyldithiocarbonate and Sml2 ) Initiates Radical-Mediated Forms ~ Kopsinine Core
a,3-Unsaturated Ester THF/HMPA, 25 °C Transannular Cyclization (Bicyclo[2.2.2]octane system)

Click to download full resolution via product page

Caption: Key Smlz-mediated cyclization in kopsinine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1.

Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for

Discovery - PubMed [pubmed.ncbi.nim.nih.gov]

e 3.

°
© (0] ~ [o2] 1 H

2.

Kopsinine | C21H26N202 | CID 7069830 - PubChem [pubchem.ncbi.nim.nih.gov]

pubs.acs.org [pubs.acs.org]

. Total Synthesis of Kopsinine - PMC [pmc.ncbi.nim.nih.gov]

. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
. Indole - Wikipedia [en.wikipedia.org]

. carbodiimide.com [carbodiimide.com]

. researchgate.net [researchgate.net]

. pharmaceutical-journal.com [pharmaceutical-journal.com]

e 10. ars.usda.gov [ars.usda.gov]

e 11. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Kopsinine chemical properties and reactivity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673752#kopsinine-chemical-properties-and-
reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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